5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol is a bicyclic heterocyclic compound featuring a fused imidazole and partially saturated pyridine ring. This structure is notable in medicinal chemistry due to its balanced lipophilicity, hydrogen-bonding capacity, and metabolic stability. The tetrahydro configuration reduces ring strain and increases solubility compared to fully aromatic analogs .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5,11H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZVOVYOGGNSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2CO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with formaldehyde and a reducing agent, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance, the synthesis of hydrazone derivatives from imidazo[1,2-a]pyridine has shown promising results against various microbial strains. These derivatives can inhibit bacterial growth and may serve as a foundation for developing new antibiotics .
Neuropharmacology
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol has been investigated for its potential neuroprotective effects. Studies suggest that compounds with similar structures can modulate neurotransmitter systems and exhibit anxiolytic and antidepressant-like activities. This opens avenues for developing treatments for neurodegenerative diseases and mood disorders.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit specific enzymes linked to inflammation and cancer progression. Results indicated that certain derivatives exhibited potent inhibitory effects on these targets, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In another research effort, a systematic SAR analysis was performed on a series of tetrahydroimidazo derivatives. The study aimed to identify key structural features that enhance biological activity against specific targets such as kinases involved in cancer pathways. Findings revealed that modifications at the nitrogen positions significantly influenced potency and selectivity .
Drug Development
The unique properties of this compound make it an attractive scaffold for designing new drugs targeting various diseases. Its ability to interact with multiple biological targets suggests potential applications in treating conditions such as cancer and infectious diseases.
Agricultural Chemistry
Given its antimicrobial properties, there is potential for this compound to be explored as a natural pesticide or fungicide. Research into its efficacy against plant pathogens could lead to environmentally friendly agricultural solutions.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol are best understood through comparison with related derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Substituent Effects: Electron-Withdrawing Groups (e.g., -CF3, -NO2): Enhance stability and reactivity but may reduce solubility. The trifluoromethyl derivative (220.19 g/mol) shows promise in targeting hydrophobic enzyme pockets . The cyclopropyl analog (192.26 g/mol) demonstrates superior metabolic resistance . Functional Handles: The hydroxymethyl group in the target compound allows for straightforward derivatization (e.g., esterification, phosphorylation), a feature less prominent in carboxylate or nitro-substituted analogs .
Core Heterocycle Variations :
- Pyridine vs. Pyrazine : Pyrazine-containing derivatives (e.g., 3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine) exhibit increased polarity and solubility, advantageous for aqueous formulations .
- Ring Fusion ([1,2-a] vs. [1,5-a]) : [1,5-a] fused analogs (e.g., Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate) display distinct conformational preferences, affecting binding to targets like kinases .
Biological Activity Trends :
- Antimicrobial and anticancer activities are common across the family, but substituents dictate specificity. Nitro derivatives show potent antibacterial effects but carry toxicity risks .
- The target compound’s tetrahydro core and hydroxymethyl group balance solubility and bioavailability, making it a preferred scaffold for CNS-targeted drug development .
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and relevant case studies, highlighting its therapeutic potential and mechanisms of action.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential as an inhibitor for several enzymes and receptors involved in key physiological processes.
GABA(A) Receptor Modulation
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds can act as allosteric modulators of the GABA(A) receptor. These compounds have shown selectivity towards specific receptor subtypes, which may reduce the side effects commonly associated with traditional benzodiazepines. Functional selectivity at the GABA(A) receptor has been linked to anxiolytic and sedative effects without the typical adverse reactions .
Biological Activity Studies
A variety of studies have explored the biological activities associated with this compound:
- Antimicrobial Activity : Preliminary assays have indicated that certain derivatives exhibit antimicrobial properties against various pathogens. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance efficacy .
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicate selective cytotoxicity against certain types of cancer cells while sparing normal cells .
- Neuroprotective Effects : Research has suggested that compounds with similar structures may offer neuroprotective benefits in models of neurodegenerative diseases by modulating neurotransmitter systems .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Anxiety Disorders
A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anxiolytic effects in animal models. The results demonstrated that specific derivatives exhibited significant reductions in anxiety-like behaviors compared to controls .
Case Study 2: Cancer Treatment
In a study assessing the cytotoxic effects of various heterocycles on cancer cell lines (e.g., HeLa and MCF-7), it was found that modifications to the imidazo structure enhanced anticancer activity significantly .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives?
- Methodology : One-pot, two-step reactions using dioxane or THF as solvents and catalysts like pyridinium tribromide (for bromination) or hydrogenation with platinum(IV) oxide under 4 bar H₂ pressure. Optimize yields (35–76%) via column chromatography (silica gel, eluents: dichloromethane/methanol/ammonia) .
- Key Parameters : Temperature (reflux at 105°C for bromination; 40–120°C for cyclization), stoichiometric ratios (e.g., 1:1.5 substrate-to-reagent), and use of molecular sieves to absorb byproducts .
Q. How can structural characterization be performed for this compound class?
- Analytical Workflow :
- 1H/13C NMR : Assign signals for methylene protons (δ 1.82–1.96 ppm) and heterocyclic carbons (δ 100–160 ppm) in DMSO-d6 or CDCl3 .
- HRMS (ESI) : Confirm molecular weight accuracy (e.g., [M+1]⁺ observed at 430 vs. calculated 429) .
- IR Spectroscopy : Identify carbonyl (1650–1750 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) stretches .
Q. What purification strategies improve yield and purity?
- Stepwise Approach :
Quenching : Use ice-water to precipitate intermediates .
Extraction : Ethyl acetate or dichloromethane for organic-phase separation .
Chromatography : Gradient elution with hexane/ethyl acetate (3:1 to 1:1) or dichloromethane/methanol (95:5) .
Advanced Research Questions
Q. How do substituents at the 2- and 3-positions influence biological activity?
- Structure-Activity Relationship (SAR) :
- Antimalarial Activity : Trifluoromethyl or ethylsulfonyl groups at position 2 enhance potency (e.g., IC₅₀ < 100 nM against Plasmodium falciparum) .
- Antibacterial Activity : Carboxamide derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide) show MIC values of 4–16 µg/mL against Gram-positive pathogens .
- Method : Screen analogues via in vitro assays (e.g., β-hematin inhibition for antimalarials) .
Q. What strategies enable enantioselective synthesis of chiral derivatives?
- Catalytic Asymmetric Hydrogenation : Use Rhodium(I)-DuPhos complexes in EtOAc at 40°C to achieve >90% enantiomeric excess (ee) for tetrahydroimidazo[1,2-a]pyridine carboxylic acids .
- Chiral Auxiliaries : Incorporate Evans oxazolidinones during cyclization to control stereochemistry at the 5- and 8-positions .
Q. How can computational modeling guide target modification?
- Docking Studies :
- Target : Plasmodium lysyl-tRNA synthetase (PDB: 6H0F).
- Software : AutoDock Vina with AMBER force fields.
- Key Interactions : Hydrogen bonds between the hydroxymethyl group (position 3) and Asp187/Asp191 residues improve binding affinity (ΔG < −9 kcal/mol) .
Q. What are the stability challenges under physiological conditions?
- Degradation Pathways :
- Hydrolysis : Susceptibility of the imidazoline ring to acidic pH (t₁/₂ < 2 h at pH 1.2).
- Oxidation : Sulfonyl groups form sulfoxides under oxidative stress (H₂O₂, 37°C) .
Q. How to handle functional group incompatibilities during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
